N-benzyl-N'-(5-chloro-2-methylphenyl)butanediamide
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Overview
Description
N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE is an organic compound with a complex structure that includes a benzyl group, a chlorinated methylphenyl group, and a succinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE typically involves the reaction of N-benzyl-5-chloro-2-methylaniline with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which N-BENZYL-N-(5-CHLORO-2-METHYLPHENYL)SUCCINAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-chloro-2-methylaniline: Shares a similar structure but lacks the succinamide moiety.
N-Benzyl-5-chloro-2-methoxyaniline: Similar structure with a methoxy group instead of a methyl group.
Properties
Molecular Formula |
C18H19ClN2O2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-benzyl-N'-(5-chloro-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-7-8-15(19)11-16(13)21-18(23)10-9-17(22)20-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
VKOLAHZQEPJTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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